molecular formula C12H12ClN5 B2430361 11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene CAS No. 2380168-39-6

11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene

Cat. No.: B2430361
CAS No.: 2380168-39-6
M. Wt: 261.71
InChI Key: VHUUZCNLTMIHQY-UHFFFAOYSA-N
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Description

11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene is a complex heterocyclic compound that features a unique tricyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloropyrimidine moiety within its structure suggests potential biological activity, making it a candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6210^{2,6}]undeca-2(6),3-diene typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the triazatricyclo[621The reaction conditions often require the use of catalysts such as copper iodide and bases like potassium carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs. Additionally, the selection of less toxic reagents and solvents would be crucial to meet environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups that may enhance its biological activity.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound, potentially altering its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloropyrimidine group can yield a variety of derivatives with different functional groups, potentially enhancing the compound’s biological activity and solubility.

Scientific Research Applications

11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific electronic or optical properties.

    Biology: The biological activity of the chloropyrimidine moiety suggests potential applications in drug discovery. The compound could be screened for activity against various biological targets, including enzymes and receptors.

    Medicine: Due to its potential biological activity, the compound could be explored as a lead compound for the development of new therapeutics.

    Industry: The compound’s unique properties could be leveraged in the development of new industrial materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene is not fully understood, but it is believed to involve interactions with specific molecular targets. The chloropyrimidine moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene core could also play a role in stabilizing the compound’s interactions with its targets, enhancing its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene apart is its tricyclic structure, which provides a unique scaffold for the development of new compounds with enhanced biological activity and stability. The combination of the chloropyrimidine moiety with the triazatricyclo core offers a versatile platform for the design of novel therapeutics and materials.

Properties

IUPAC Name

11-(5-chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5/c13-7-4-14-12(15-5-7)18-8-1-2-11(18)9-6-16-17-10(9)3-8/h4-6,8,11H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUUZCNLTMIHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(CC1N2C4=NC=C(C=N4)Cl)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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